4-Nitrophenyl trimethylacetate

Descripción general

Descripción

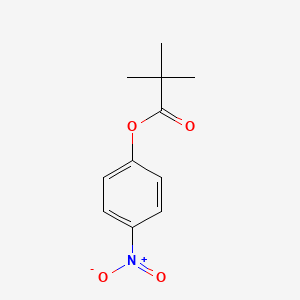

4-Nitrophenyl trimethylacetate is an organic compound with the molecular formula C11H13NO4. It is a derivative of trimethylacetic acid and 4-nitrophenol. This compound is known for its applications in biochemical research, particularly as a substrate in enzymatic studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl trimethylacetate can be synthesized through the esterification of 4-nitrophenol with trimethylacetic acid (pivalic acid). The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include the purification of the product through recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of water, yielding 4-nitrophenol and trimethylacetic acid.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions:

Hydrolysis: Water, enzymes (e.g., carboxypeptidase Y), mild acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

Substitution: Amines or alcohols, organic solvents like dichloromethane, and catalysts such as triethylamine.

Major Products Formed:

Hydrolysis: 4-Nitrophenol and trimethylacetic acid.

Reduction: 4-Aminophenyl trimethylacetate.

Substitution: Corresponding amides or esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Enzymatic Assays

4-Nitrophenyl trimethylacetate is primarily used as a substrate in enzymatic assays. Its hydrolysis by enzymes such as cytoplasmic aldehyde dehydrogenase and carboxypeptidase Y produces 4-nitrophenol, which can be quantitatively monitored due to its distinct absorbance at 400 nm. This property makes it an effective tool for studying enzyme activity and kinetics.

Case Study: Carboxypeptidase Y

Carboxypeptidase Y is a key enzyme in protein digestion. Researchers have employed this compound to investigate its catalytic mechanisms. The hydrolysis of this compound allows for the determination of kinetic parameters such as the Michaelis-Menten constant and turnover number, providing insights into the enzyme's efficiency and specificity.

- Key Findings : Studies revealed that the hydrolysis rate of this compound varies with enzyme concentration, demonstrating its utility in comparative enzyme activity studies .

Drug Discovery and Development

In the realm of drug discovery, this compound is utilized to develop biochemical assays that assess the efficacy of potential drug candidates. By measuring the enzymatic activity in the presence of various inhibitors, researchers can evaluate how these compounds affect enzyme function.

Biochemical Assays

The compound is frequently incorporated into assays designed to screen for enzyme inhibitors or activators. Its hydrolysis can be influenced by different chemical agents, allowing researchers to identify compounds that modulate enzymatic activity effectively.

- Example : The sensitivity of this compound to proteolytic enzymes has been assessed, highlighting its role as a chromogenic substrate in detecting protease activity .

Biochemical Pathways and Cellular Effects

The hydrolysis of this compound leads to significant metabolic products—namely, 4-nitrophenol and trimethylacetic acid—that participate in various biochemical pathways. This interaction underscores the compound's importance in cellular metabolism and signaling.

Metabolic Impact

The compound's influence on cellular processes includes modulation of reactive aldehyde levels and alterations in gene expression. These effects are crucial for understanding how enzymatic reactions impact overall cellular function and homeostasis.

- Toxicological Studies : Research indicates that while low doses of this compound are generally well-tolerated, higher doses can lead to toxic effects such as disruption of metabolic pathways and tissue damage.

Mecanismo De Acción

The primary mechanism of action for 4-nitrophenyl trimethylacetate involves its hydrolysis by specific enzymes. The ester bond is cleaved, resulting in the formation of 4-nitrophenol and trimethylacetic acid. This reaction is catalyzed by enzymes such as carboxypeptidase Y and cytoplasmic aldehyde dehydrogenase . The hydrolysis process can be influenced by various modifiers, including NAD+, NADH, propionaldehyde, chloral hydrate, diethylstilboestrol, and p-nitrobenzaldehyde .

Comparación Con Compuestos Similares

4-Nitrophenyl acetate: Similar to 4-nitrophenyl trimethylacetate but with an acetate group instead of a trimethylacetate group.

4-Nitrophenyl butyrate: Contains a butyrate group instead of a trimethylacetate group.

4-Nitrophenyl palmitate: Contains a palmitate group instead of a trimethylacetate group.

Comparison: this compound is unique due to its bulky trimethylacetate group, which can influence the steric interactions in enzymatic reactions. This makes it a valuable tool for studying enzymes with large active sites or those that are sensitive to steric hindrance. In contrast, compounds like 4-nitrophenyl acetate and 4-nitrophenyl butyrate have smaller ester groups, which may result in different enzymatic activity and reaction rates.

Actividad Biológica

4-Nitrophenyl trimethylacetate (NPTMA) is an ester compound that has garnered attention in biochemical research due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological properties, focusing on enzymatic interactions, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₁H₁₃NO₄

- Molecular Weight : 225.23 g/mol

- CAS Number : 4195-17-9

NPTMA is characterized by the presence of a nitrophenyl group and a trimethylacetate moiety, which contribute to its reactivity and interactions with various biological molecules.

Enzymatic Activity

NPTMA is primarily studied as a substrate for various hydrolases and esterases. Its hydrolysis releases 4-nitrophenol, a compound that serves as a chromogenic marker in enzymatic assays. Key findings regarding its enzymatic activity include:

- Hydrolysis by Esterases : Research indicates that NPTMA can be hydrolyzed by different esterase enzymes, including carboxypeptidase Y and elastase. For instance, elastase catalyzes the hydrolysis of NPTMA effectively, demonstrating its utility in studying enzyme kinetics and mechanisms .

- Substrate Specificity : NPTMA has been compared to other nitrophenyl esters, revealing that it exhibits lower hydrolysis rates than simpler esters like 4-nitrophenyl acetate. This difference highlights the influence of steric hindrance from the trimethylacetate group on enzyme activity .

Antibacterial Properties

Studies have shown that NPTMA possesses antibacterial activity against various bacterial strains. Its mechanism appears to involve the inhibition of bacterial enzymes critical for cell wall synthesis, although specific pathways remain under investigation .

Anticancer Activity

Preliminary studies suggest that NPTMA may have anticancer properties. Its ability to inhibit certain proteases involved in tumor progression has been noted, positioning it as a potential candidate for further cancer research .

Case Studies

- Enzyme Kinetics : A study examined the catalytic efficiency of carboxypeptidase Y using NPTMA as a substrate. The results indicated that enzyme activity could be significantly influenced by substrate concentration and pH, providing insights into optimal conditions for enzymatic reactions involving this compound .

- Comparative Analysis : In a comparative study involving various nitrophenyl esters, NPTMA was found to have distinct hydrolysis patterns when reacted with different enzymes. This research highlighted the importance of structural variations in determining substrate specificity and enzyme efficiency .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(4-nitrophenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADVJDGFQGNSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194707 | |

| Record name | 4-Nitrophenyl trimethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4195-17-9 | |

| Record name | 4-Nitrophenyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4195-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl trimethylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004195179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4195-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenyl trimethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrophenyl pivalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R87749YB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-nitrophenyl trimethylacetate used to study carboxypeptidase Y?

A: this compound acts as a substrate for carboxypeptidase Y, meaning the enzyme can catalyze its breakdown. This compound is particularly useful for studying the enzyme's mechanism because its hydrolysis produces 4-nitrophenol, which can be easily monitored through spectrophotometry due to its distinct absorbance change at 400 nm [, , ]. This allows researchers to measure the enzyme's activity and investigate the steps involved in the catalytic process.

Q2: What key finding regarding carboxypeptidase Y was made possible using this compound?

A: By observing the kinetics of this compound hydrolysis by carboxypeptidase Y, researchers were able to provide evidence for the existence of an acyl-enzyme intermediate in the reaction mechanism []. This means the reaction proceeds through a step where the trimethylacetyl group from the substrate becomes covalently attached to the enzyme before being released as trimethylacetic acid. This finding was significant because it provided crucial insight into the detailed catalytic mechanism of carboxypeptidase Y.

Q3: Did studying the reaction of carboxypeptidase Y with this compound reveal anything about the enzyme's structure?

A: Yes, using this compound, studies were able to investigate the roles of specific amino acid residues in the active site of carboxypeptidase Y [, ]. By analyzing the effects of pH and isotopic substitution (using deuterium in place of hydrogen) on the reaction rates, researchers could infer the pKa values of key catalytic groups involved in the enzyme's mechanism. Additionally, these studies revealed the presence of a group in the enzyme's active site with a pKa around 5.1 that, while not crucial for activity, does influence the rate of the reaction [].

- Douglas, K. T., Nakagawa, Y., & Kaiser, E. T. (1975). Mechanistic studies of carboxypeptidase Y. Kinetic detection of an acyl-enzyme intermediate in trimethylacetate esterase action. Journal of the American Chemical Society, 97(21), 6478–6482.

- Hayashi, R., Moore, S., & Stein, W. H. (1973). Carboxypeptidase from yeast. Large scale preparation and the application to COOH-terminal analysis of peptides and proteins. The Journal of Biological Chemistry, 248(10), 2296–2302.

- Lowe, G., & Yuthavong, Y. (1971). Kinetic specificity of carboxypeptidase A in ester hydrolysis. The Biochemical Journal, 124(1), 107–115.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.